molecular formula C14H17F4NO B8214169 (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol

Cat. No.: B8214169
M. Wt: 291.28 g/mol
InChI Key: XVPPHFMARRSOHI-UHFFFAOYSA-N
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Description

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl substituents

Properties

IUPAC Name

[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F4NO/c15-13-2-1-11(7-12(13)14(16,17)18)8-19-5-3-10(9-20)4-6-19/h1-2,7,10,20H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPPHFMARRSOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzyl chloride with piperidine under basic conditions.

    Reduction: The resulting benzyl intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in biological research to study receptor-ligand interactions and other biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Fluorobenzyl)piperidin-4-yl)methanol
  • (1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methanol
  • (1-(4-Chloro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol

Uniqueness

(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-yl)methanol is unique due to the presence of both fluoro and trifluoromethyl groups on the benzyl ring. These substituents confer distinct electronic and steric properties, enhancing the compound’s reactivity and binding characteristics compared to similar compounds with only one of these groups.

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